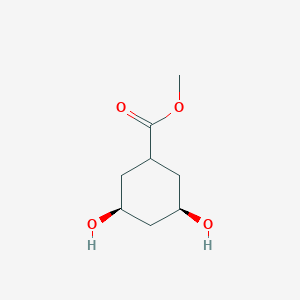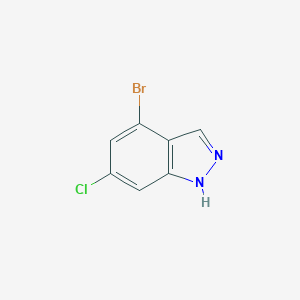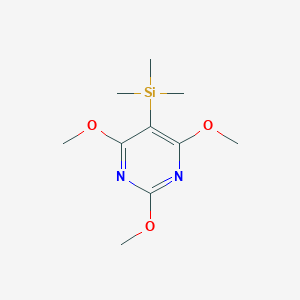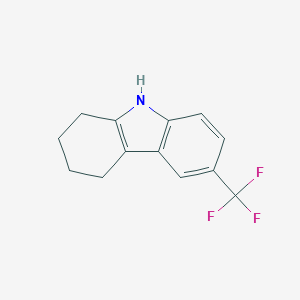
6-(trifluorométhyl)-2,3,4,9-tétrahydro-1H-carbazole
Vue d'ensemble
Description
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a compound that belongs to the class of carbazole derivatives. Carbazoles are heterocyclic aromatic organic compounds that have been widely studied due to their diverse biological activities and potential applications in various fields such as medicine, materials science, and organic electronics. The trifluoromethyl group (-CF₃) attached to the carbazole ring significantly influences the compound’s chemical properties, making it an interesting subject for research and industrial applications.
Applications De Recherche Scientifique
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Carbazole derivatives, including 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole, have shown potential as bioactive compounds with antimicrobial, antiviral, and anticancer activities. They are investigated for their interactions with biological targets and their potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate biological pathways and target specific proteins or enzymes.
Industry: In the materials science field, carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a strong acid catalyst can lead to the formation of the desired carbazole derivative. The reaction typically requires heating and may involve additional steps such as purification and isolation of the product.
Industrial Production Methods
In an industrial setting, the production of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of suitable solvents and catalysts is crucial to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced carbazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 2,3,4,9-tetrahydro-1H-carbazole. Substitution reactions can lead to a variety of functionalized carbazole derivatives.
Mécanisme D'action
The mechanism of action of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. For example, the compound may inhibit the activity of specific enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole: Contains a chlorine atom instead of a trifluoromethyl group.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole imparts unique properties such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.
Propriétés
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINYVRIEKBPDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315979 | |
| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2805-84-7 | |
| Record name | 2805-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


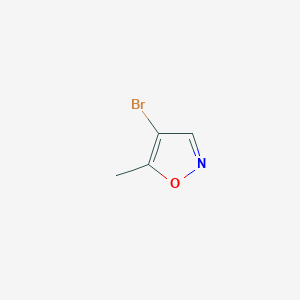
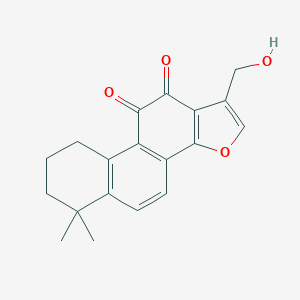

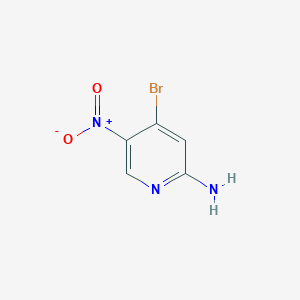
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
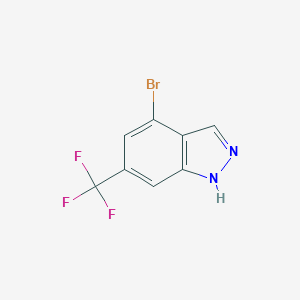
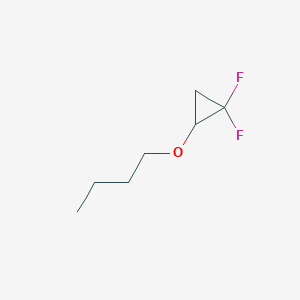
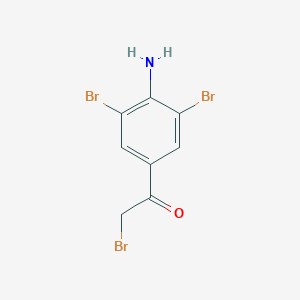
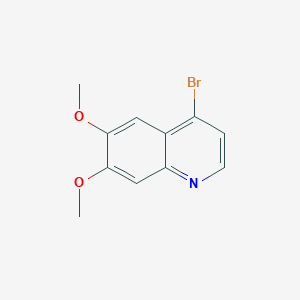
![[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate](/img/structure/B152584.png)
